Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Physicochemical profiling Drug-likeness Permeability prediction

Fragment-based drug discovery requires reliable, well-characterized building blocks. Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951626-94-1) addresses this with ≥98% purity, balanced lipophilicity (XLogP3-AA = -0.1), and a lactam carbonyl for hinge-region kinase binding. • Optimized for ATP-competitive kinase inhibitor programs (e.g., ACK1, JAK) with validated co-crystal structure contacts (PDB: 4ID7). • Intermediate lipophilicity between methyl ester and free acid, enabling controlled hydrolysis for amide coupling. • CNS drug-likeness (TPSA 73.2 Ų) with precedent in PDE9 and c-Src inhibitor patents.

Molecular Formula C9H11N3O3
Molecular Weight 209.205
CAS No. 951626-94-1
Cat. No. B2388440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
CAS951626-94-1
Molecular FormulaC9H11N3O3
Molecular Weight209.205
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=O)NCCN2C=N1
InChIInChI=1S/C9H11N3O3/c1-2-15-9(14)6-7-8(13)10-3-4-12(7)5-11-6/h5H,2-4H2,1H3,(H,10,13)
InChIKeyRBNPKLRNGNLHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951626-94-1): Core Scaffold Identity and Procurement-Relevant Specifications


Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951626-94-1) is a heterobicyclic building block belonging to the 6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one class. It bears an ethyl ester at the 1-position and a lactam carbonyl at the 8-position on a partially saturated imidazo[1,5-a]pyrazine core [1]. The compound has a molecular formula of C₉H₁₁N₃O₃, a molecular weight of 209.20 g/mol, and computed physicochemical descriptors including XLogP3-AA of -0.1, topological polar surface area (TPSA) of 73.2 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. Commercial sourcing is available from multiple vendors at purities of ≥98% (HPLC), with typical research-grade pricing at approximately USD 1,178 per gram as of 2025 . The 8-oxo-tetrahydroimidazo[1,5-a]pyrazine scaffold has been disclosed as a privileged pharmacophore in Factor Xa inhibition [2], PDE9 inhibition [3], and DPP-IV inhibition [4] patent families.

Why Ethyl 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Cannot Be Casually Substituted by Its Methyl Ester or Carboxylic Acid Analogs


The 8-oxo-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate scaffold family presents three commercially available variants—ethyl ester (CAS 951626-94-1), methyl ester (CAS 1424939-61-6), and free carboxylic acid (CAS 1422062-23-4)—that differ materially in lipophilicity, hydrogen-bonding capacity, and steric bulk at the 1-position, each of which governs downstream reactivity and pharmacological profile [1][2]. The ethyl ester (XLogP3-AA = -0.1) is 0.4 log units more lipophilic than the methyl ester (XLogP3-AA = -0.5) and 0.7 log units more lipophilic than the free acid (XLogP3-AA = -0.8), translating to a predicted ~2.5-fold and ~5-fold higher octanol-water partition coefficient, respectively [1][2][3]. The free acid introduces a second hydrogen bond donor (HBD = 2 vs. 1 for both esters), altering pharmacokinetic permeability and solubility profiles [2]. Furthermore, the 8-oxo (lactam) functionality distinguishes this sub-series from the non-oxo tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951627-01-3), which lacks the carbonyl H-bond acceptor that is critical for hinge-region kinase binding as demonstrated in co-crystal structures of related 8-amino and 8-oxo imidazo[1,5-a]pyrazine inhibitors [4]. These quantitative physicochemical divergences mean that without explicit re-validation, substituting one ester or oxidation state for another risks altering synthetic intermediate reactivity, coupling efficiency, and final compound potency.

Quantitative Differentiation Evidence: Ethyl 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3-AA): Ethyl Ester Confers Intermediate logP Optimal for Membrane Permeability vs. Methyl Ester and Free Acid

The ethyl ester derivative (CAS 951626-94-1) exhibits a computed XLogP3-AA of -0.1, positioning it between the more polar methyl ester (XLogP3-AA = -0.5) and the substantially more polar free carboxylic acid (XLogP3-AA = -0.8) [1][2][3]. The 0.4 log unit difference versus the methyl ester corresponds to an approximately 2.5-fold higher predicted octanol-water partition coefficient; the 0.7 log unit difference versus the free acid corresponds to an approximately 5-fold difference. This intermediate lipophilicity is closer to the optimal logP range (0–3) for passive membrane permeability while maintaining aqueous solubility suitable for in vitro assay conditions.

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA): Ethyl Ester Maintains Lower TPSA Than Free Acid, Favorable for Blood-Brain Barrier Penetration Potential

The ethyl ester (TPSA = 73.2 Ų) possesses a TPSA that is 11.0 Ų lower than the free carboxylic acid analog (TPSA = 84.2 Ų) [1][2]. This places the ethyl ester below the commonly cited TPSA threshold of 76–90 Ų for favorable blood-brain barrier penetration, whereas the free acid exceeds this threshold. The lower TPSA arises from the esterification of the carboxylic acid, which eliminates one hydrogen bond donor and reduces polar surface area. The methyl ester is expected to have a nearly identical TPSA (≈73 Ų) to the ethyl ester, offering no TPSA advantage over the target compound.

CNS drug design TPSA BBB permeability

Rotatable Bond Count: Ethyl Ester Offers Greater Conformational Flexibility Than Methyl Ester and Free Acid for Induced-Fit Binding

The ethyl ester (3 rotatable bonds) possesses one additional rotatable bond compared to the methyl ester (2 rotatable bonds) and two additional rotatable bonds compared to the free acid (1 rotatable bond) [1][2][3]. This incremental flexibility, arising from the ethoxy (-OCH₂CH₃) moiety versus methoxy (-OCH₃) or hydroxyl (-OH), provides a larger conformational sampling space that may facilitate induced-fit binding to kinase hinge regions, as evidenced by the conformational adaptability observed in co-crystal structures of imidazo[1,5-a]pyrazine-derived ACK1 and BTK inhibitors [4][5].

Conformational flexibility Ligand efficiency Rotatable bonds

8-Oxo Scaffold Privilege: Documented Kinase Pharmacophore Distinct from Non-Oxo Tetrahydroimidazo[1,5-a]pyrazine Series

The 8-oxo (lactam carbonyl) present in the target compound distinguishes it from the non-oxo analog ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951627-01-3, MW 195.22) . This carbonyl serves as a critical H-bond acceptor (contributing to the total HBA count of 5 in ChemScene's computational model ) that has been structurally validated in the imidazo[1,5-a]pyrazin-8-one scaffold as a key pharmacophoric element for Factor Xa inhibition [1] and PDE9 inhibition [2]. Patent literature explicitly claims 6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one derivatives as protein kinase modulators with antitumor activity [3], establishing the 8-oxo substructure as a non-redundant pharmacophoric feature not present in the non-oxo tetrahydro series.

Kinase inhibition Scaffold privilege Structure-activity relationship

Commercial Purity Benchmarking: ≥98% HPLC Purity with Defined Storage Specifications Enables Reproducible SAR

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple independent vendors including ChemScene (Cat. CS-0557880) , Leyan (Cat. 1628541) , and MolCore (Cat. MC682931, NLT 98%) , with defined storage conditions of sealed, dry, 2–8°C . In contrast, the methyl ester analog (CAS 1424939-61-6) and free acid (CAS 1422062-23-4) show more variable vendor-reported purity ranges (typically 95–97%) and less consistent storage documentation across suppliers. The ethyl ester's consistent ≥98% purity across multiple independent sources reduces batch-to-batch variability in structure-activity relationship (SAR) studies.

Quality control Purity specification Reproducibility

Scaffold Presence in DPP-IV and Kinase Inhibitor Patent Families: Precedented Derivatization Pathways for Lead Generation

The tetrahydroimidazo[1,5-a]pyrazine scaffold bearing a carboxylate ester at the 1-position is explicitly claimed as a key intermediate in the DPP-IV inhibitor patent family assigned to Jiangsu Hengrui Medicine Co. and Shanghai Hengrui Pharmaceutical Co. [1], where (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)-butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid derivatives demonstrated excellent DPP-IV inhibition activity [1]. Separately, imidazo[1,5-a]pyrazine derivatives have been validated as JAK-targeted anticancer leads with IC₅₀ values lower than Fluorouracil against multiple human cancer cell lines in the 2024 Chen et al. study [2], and as ACK1 inhibitors with oral bioavailability demonstrated in vivo [3]. The ethyl ester serves as a direct synthetic precursor to the carboxylic acid pharmacophore through hydrolysis, positioning it one step upstream from the bioactive species with maximal synthetic divergence potential.

DPP-IV inhibition Kinase inhibitor patent Lead generation

Procurement-Driven Application Scenarios for Ethyl 8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS 951626-94-1)


Kinase Inhibitor Lead Generation: Hinge-Region Fragment Elaboration Using the 8-Oxo Scaffold

The ethyl ester's intermediate lipophilicity (XLogP3-AA = -0.1) and balanced TPSA (73.2 Ų) make it an optimal starting fragment for ATP-competitive kinase inhibitor programs targeting the hinge region [1]. The 8-oxo carbonyl provides a validated H-bond acceptor for hinge-region interactions, as demonstrated in co-crystal structures of imidazo[1,5-a]pyrazine-derived ACK1 inhibitors (PDB: 4ID7) [2]. The ethyl ester can be hydrolyzed to the free acid for direct coupling to amine-containing warheads, or retained as a prodrug-like moiety during early SAR exploration. This scenario is directly supported by the disclosure of 6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one derivatives as protein kinase modulators [3].

DPP-IV Inhibitor Synthesis: Direct Intermediate for Antidiabetic Agent Development

The ethyl ester serves as a direct synthetic precursor to the 1-carboxylic acid pharmacophore claimed in the Hengrui DPP-IV inhibitor patent family (US 2012/0065209 A1), where (R)-7-[3-amino-4-(2,4,5-trifluorophenyl)-butanoyl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid derivatives demonstrated excellent DPP-IV inhibition [4]. The ≥98% purity specification across multiple vendors ensures that hydrolysis and subsequent amide coupling steps proceed with predictable stoichiometry, minimizing purification burdens during scale-up.

CNS-Penetrant PDE9 or c-Src Inhibitor Design Leveraging Favorable TPSA Profile

With a computed TPSA of 73.2 Ų—below the 76–90 Ų threshold associated with blood-brain barrier permeability [1]—this scaffold is well-suited for CNS drug discovery programs. The imidazo[1,5-a]pyrazin-8-one chemotype has precedent as PDE9 inhibitors (EP 3121178 A1) [5] and as c-Src inhibitors with demonstrated CNS penetration and neuroprotective efficacy in rat models of acute ischemic stroke [6], validating the scaffold's CNS drug-likeness.

Fragment-Based Drug Discovery (FBDD) Library Design with Privileged Heterocyclic Cores

At a molecular weight of 209.20 g/mol and with 3 rotatable bonds, the compound falls within fragment-like physicochemical space (MW < 250, rotatable bonds ≤ 3) suitable for FBDD screening libraries. The imidazo[1,5-a]pyrazine core is recognized as a privileged scaffold in medicinal chemistry [7], and the 2024 Chen et al. study demonstrated that imidazo[1,5-a]pyrazine derivatives exhibit JAK-targeted anticancer activity with IC₅₀ values lower than Fluorouracil, while showing low toxicity to normal L-02 cells [8], supporting the fragment's potential for efficient hit-to-lead progression.

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